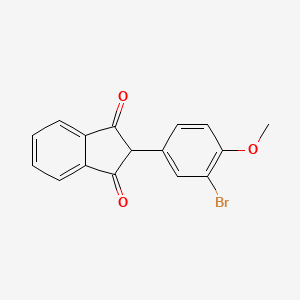
2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound that features a brominated methoxyphenyl group attached to an indene-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a brominated methoxyphenyl boronic acid with an indene-dione derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
作用机制
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
相似化合物的比较
Similar Compounds
2-(3-Bromo-4-methoxyphenyl)-3-(chloromethyl)tetrahydro-2H-pyran: This compound features a similar brominated methoxyphenyl group but differs in its core structure.
4-Bromo-2-methoxyphenyl derivatives: These compounds share the brominated methoxyphenyl group but have different core structures and properties.
Uniqueness
2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
属性
分子式 |
C16H11BrO3 |
|---|---|
分子量 |
331.16 g/mol |
IUPAC 名称 |
2-(3-bromo-4-methoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11BrO3/c1-20-13-7-6-9(8-12(13)17)14-15(18)10-4-2-3-5-11(10)16(14)19/h2-8,14H,1H3 |
InChI 键 |
HQJOZUPGLTXBAD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


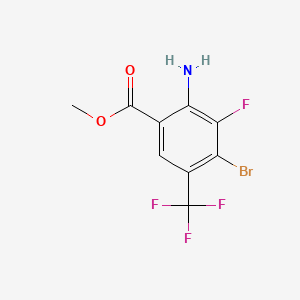

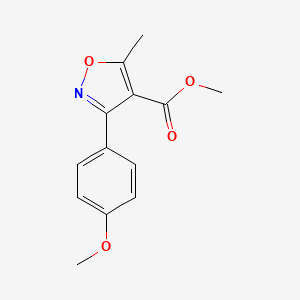
![9-Methoxy-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680776.png)
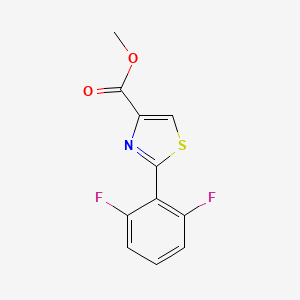
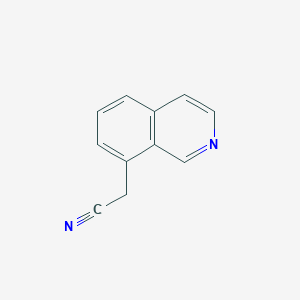


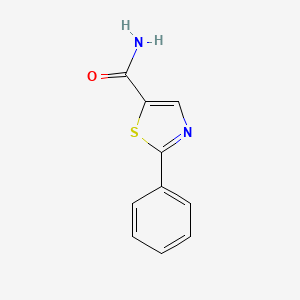



![7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680830.png)
![3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13680840.png)
